N1-Methylation Abolishes GSK-3α/β Hinge-Region Hydrogen Bonding Compared to N1-Unsubstituted Pyrazolo[3,4-c]pyridines
The target compound carries an N1-methyl group that eliminates the capacity to donate a hydrogen bond from the pyrazole N1–H to the D133 carbonyl in the GSK-3β hinge region. In the Sklepari et al. (2017) SAR study, N1-unsubstituted pyrazolo[3,4-c]pyridine analogs (compounds 14a–f) demonstrated GSK3α/β IC₅₀ values in the range of 0.4–1 µM, while N1-capped analogs (compounds 13a–f) exhibited no measurable GSK-3 inhibition. Molecular docking confirmed that N1 capping excludes one of two critical hinge hydrogen bonds, with the remaining binding geometry moderately perturbed [1]. By extension, 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-one hydrochloride is predicted to show >10-fold reduction in GSK-3α/β potency relative to N1-H analogs, with residual activity likely exceeding 10 µM.
| Evidence Dimension | GSK3α/β inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ >10 µM for GSK3α/β (N1-methyl blocked) |
| Comparator Or Baseline | N1-unsubstituted pyrazolo[3,4-c]pyridine analogs (14a, 14d): GSK3α/β IC₅₀ = 0.4–1 µM |
| Quantified Difference | >10-fold reduction in potency; loss of one hinge hydrogen bond (N1–H···O=D133) |
| Conditions | In vitro kinase inhibition assay; recombinant GSK3α/β; compounds 14a–f vs. 13a–f as described in Sklepari et al. 2017 [1] |
Why This Matters
For researchers procuring compounds for GSK-3-targeted studies, the N1-methyl substitution serves as a definitive exclusion criterion, while for Pim kinase or off-target profiling studies, this same feature provides a built-in GSK-3 selectivity filter.
- [1] Sklepari M, Lougiakis N, Papastathopoulos A, Pouli N, Marakos P, Myrianthopoulos V, Robert T, Bach S, Mikros E, Ruchaud S. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem Pharm Bull (Tokyo). 2017;65(1):66-81. doi:10.1248/cpb.c16-00704. PMID: 28049917. View Source
